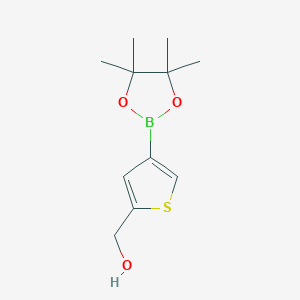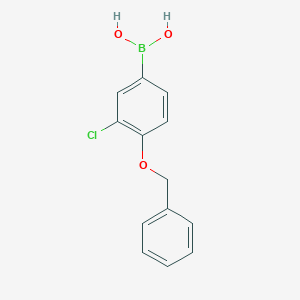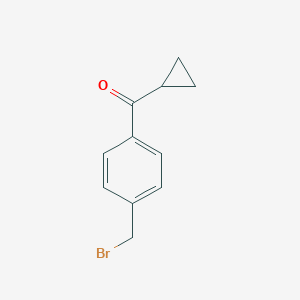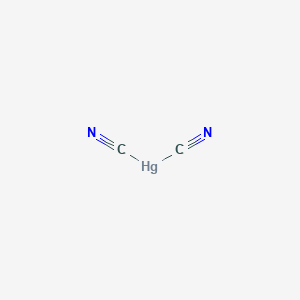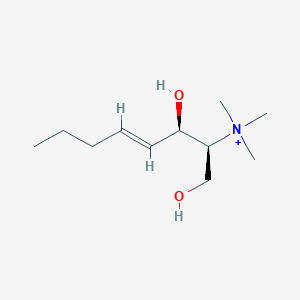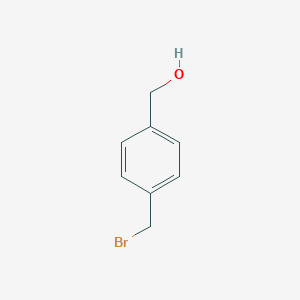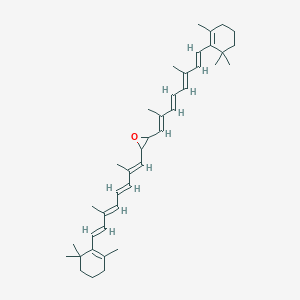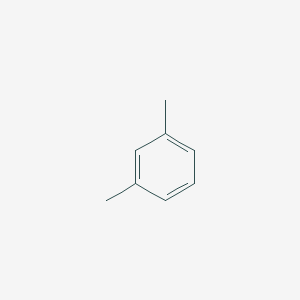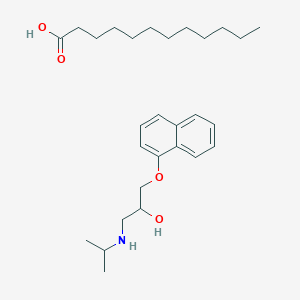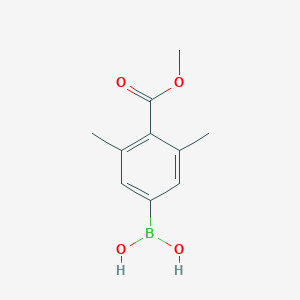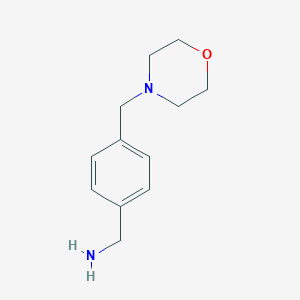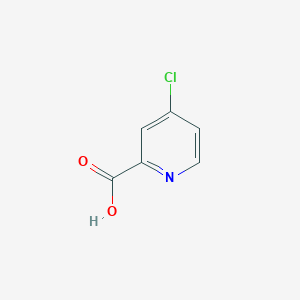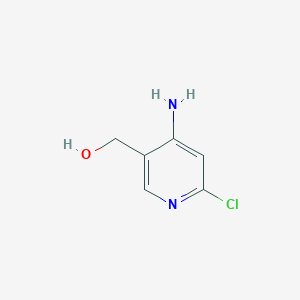![molecular formula C14H11N5O2 B151706 Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate CAS No. 131203-85-5](/img/structure/B151706.png)
Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate, also known as MTTC, is a synthetic compound used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. MTTC has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool in scientific research.
Mécanisme D'action
Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate inhibits PKC by binding to the enzyme's regulatory domain, preventing its activation by other signaling molecules. This results in the inhibition of downstream signaling pathways that regulate cellular processes. Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate has been shown to be a potent inhibitor of PKC, with high selectivity for the enzyme.
Effets Biochimiques Et Physiologiques
Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate has been shown to have significant effects on the biochemical and physiological processes of cells. It has been demonstrated to induce apoptosis in cancer cells and inhibit cell growth and proliferation. Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate has also been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of the enzyme in various cellular processes. Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool in scientific research. However, the synthesis method for Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate is complex, and the compound is expensive, which limits its widespread use in scientific research.
Orientations Futures
There are several future directions for the use of Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate in scientific research. One area of interest is the development of more potent and selective inhibitors of PKC. Another area of interest is the investigation of the effects of PKC inhibitors on other diseases, such as Alzheimer's disease and diabetes. Additionally, the use of Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate in combination with other drugs to enhance its efficacy is an area of ongoing research.
Méthodes De Synthèse
Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method is complex and requires specialized knowledge and equipment. The process involves the use of hazardous chemicals and requires strict safety protocols to be followed.
Applications De Recherche Scientifique
Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate is commonly used in scientific research to study the role of PKC in various cellular processes. It has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool in scientific research. Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate is used to investigate the signaling pathways that regulate cell growth, differentiation, and apoptosis. It is also used to study the effects of PKC inhibitors on cancer cells and other diseases.
Propriétés
Numéro CAS |
131203-85-5 |
|---|---|
Nom du produit |
Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate |
Formule moléculaire |
C14H11N5O2 |
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate |
InChI |
InChI=1S/C14H11N5O2/c1-21-14(20)19-13-17-9-3-2-8-11(12(9)18-13)7-4-5-15-6-10(7)16-8/h2-6,16H,1H3,(H2,17,18,19,20) |
Clé InChI |
YSBCTJITGUKJHC-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
SMILES canonique |
COC(=O)NC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
Synonymes |
Carbamic acid, (1,6-dihydropyrido[4,3:4,5]pyrrolo[3,2-e]benzimidazol-2-yl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



